3-bromo-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
3-Bromo-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Its structure features substitutions at multiple positions:
- C3: Bromo group, enabling further functionalization via cross-coupling reactions.
- C5: Phenyl group, contributing to π-π interactions in biological systems.
- C2: 1-Piperidinylcarbonyl moiety, which enhances solubility and binding affinity to enzyme active sites.
- C7: Trifluoromethyl group, improving metabolic stability and lipophilicity .
The compound is synthesized from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through sequential Suzuki–Miyaura cross-coupling (C3 arylation) and SNAr reactions (C5 substitution). The trifluoromethyl group is introduced via condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate .
Properties
IUPAC Name |
[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N4O/c20-15-16(18(28)26-9-5-2-6-10-26)25-27-14(19(21,22)23)11-13(24-17(15)27)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTQQYCXNJYNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold allows modular substitutions at C2, C3, C5, and C7. Below is a comparative analysis of key analogues:
Key Observations :
- C2 Substitutions : The 1-piperidinylcarbonyl group in the target compound enhances binding to kinase ATP pockets, whereas methyl or unsubstituted derivatives (e.g., ) prioritize solubility or electronic effects.
- C3 Halogens : Bromo (target) and chloro () substituents serve as cross-coupling handles; chloro derivatives exhibit stronger electrophilicity but lower stability.
- C5 Aryl Groups : Phenyl (target), 4-bromophenyl (), and pyridinyl () groups modulate steric bulk and π-stacking interactions.
- C7 Trifluoromethyl : Universally retained across analogues for metabolic resistance and hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
